molecular formula C8H14ClNO2 B2793105 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1955506-00-9

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2793105
CAS No.: 1955506-00-9
M. Wt: 191.66
InChI Key: VPKXFQOKRQNCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (BCH-HCl) is a bicyclic non-natural α-amino acid derivative. Its core structure features a norbornane skeleton with an amino group and carboxylic acid moiety at position 2, stabilized as a hydrochloride salt to enhance solubility . BCH-HCl is recognized for its biological roles, including inhibition of L-amino acid transporters (e.g., LAT1) in dopaminergic neurons , insulin secretion modulation , and inhibition of flavoprotein oxidases . It serves as a key intermediate in synthesizing peptidomimetics and probes for protein conformational studies .

Properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXFQOKRQNCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-00-9
Record name 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with norbornene as the starting material.

  • Functionalization: The norbornene undergoes functionalization to introduce the carboxylic acid group. This can be achieved through oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Amination: The carboxylic acid group is then converted to an amino group through amination reactions. This can be done using reagents like ammonia (NH3) or ammonium chloride (NH4Cl).

  • Hydrochloride Formation: Finally, the amino group is protonated to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Reactivity and Typical Reactions

The compound’s amino (–NH₂) and carboxylic acid (–COOH) groups enable diverse reactivity:

2.1 Amide Formation

  • Mechanism : The carboxylic acid group undergoes condensation with amines or alcohols to form amides or esters, respectively.

  • Applications : Potential use in peptide synthesis or drug conjugation.

2.2 Alkylation/Nucleophilic Substitution

  • Mechanism : The amine group acts as a nucleophile, reacting with alkyl halides or electrophilic species.

  • Example : Reaction with methyl bromide to form quaternary ammonium salts.

2.3 Acid-Base Reactions

  • Mechanism : The hydrochloride salt (HCl⁻ counterion) dissociates in aqueous solution, allowing protonation/deprotonation.

  • Relevance : Affects solubility and stability in biological systems.

2.4 Biochemical Interactions

  • Glutamate Dehydrogenase (GDH) Activation : The compound enhances GDH activity, influencing insulin secretion and β-cell protection in diabetic models .

  • Cellular Protective Effects : Attenuates JNK-mediated apoptosis in pancreatic β-cells under glucolipotoxic conditions .

Structural and Analytical Data

  • Molecular Formula : C₈H₁₄ClNO₂ (hydrochloride salt) .

  • Molecular Weight : 191.66 g/mol .

  • Purity and Storage : Typically supplied as a powder, stored at room temperature .

Scientific Research Applications

Biochemical Applications

1. Glutamate Dehydrogenase Activation
BCH is recognized as an activator of glutamate dehydrogenase (GDH), an enzyme crucial for insulin secretion and metabolic regulation. Research indicates that BCH can counteract the reduction in glucose-stimulated insulin secretion (GSIS) caused by high glucose levels. A study demonstrated that long-term treatment with BCH improved β-cell integrity and lowered blood glucose levels in diabetic models, suggesting its potential in diabetes management .

2. Inhibition of Amino Acid Transporters
BCH has been identified as an inhibitor of the L-type amino acid transporter LAT1. This inhibition can significantly affect cellular metabolism and signal transduction pathways, making BCH a valuable tool for studying amino acid transport mechanisms . The compound's ability to suppress the growth of cancer cells through this inhibition highlights its potential in cancer research.

Case Study: Effects on Insulin Gene Expression

A study involving INS-1 cells exposed to high glucose conditions showed that BCH treatment led to increased insulin gene expression and reduced DNA fragmentation, indicating protective effects against cell death . The in vivo component of this research involved treating diabetic db/db mice with BCH, which resulted in significant improvements in metabolic parameters.

Table of Key Research Findings

Study ReferenceFocus AreaKey Findings
GDH ActivationBCH enhances GDH activity, improving insulin secretion under high glucose conditions.
β-cell ProtectionLong-term BCH treatment reduces β-cell death and improves metabolic health in diabetic mice.
LAT1 InhibitionBCH inhibits LAT1, affecting amino acid transport and cancer cell growth.

Synthetic Applications

BCH participates in various chemical reactions typical of amino acids, including:

  • Esterification
  • Amidation

These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals. The unique bicyclic structure of BCH contributes to its reactivity and makes it a valuable intermediate in organic synthesis pathways .

Mechanism of Action

The mechanism by which 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as amino acid transporters. By inhibiting these transporters, the compound can disrupt cellular processes and induce apoptosis in cancer cells. The specific pathways involved include the activation of caspases, which are enzymes that play a key role in the execution phase of apoptosis.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₈H₁₃NO₂·HCl
  • Molecular weight: 191.66 g/mol
  • CAS No.: 20448-79-7 (free base); 1212132-12-1 (hydrochloride form)
  • Purity: ≥98% (TLC) in commercial preparations

Comparison with Structural Analogs

Structural Isomers and Positional Variants

Compound Name Structure Key Differences Biological Activity Reference
(cis)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride Amino group at position 3 Altered binding to LAT1 transporters; reduced efficacy in blocking amino acid uptake compared to BCH-HCl Used in peptide backbone rigidification studies
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Nitrogen at position 2 (aza substitution) Increased polarity; potential for altered enzyme interaction Limited pharmacological data; explored as a synthetic intermediate
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride Nitrogen at position 7 Distinct electronic profile; reduced steric hindrance Antibiotic precursor (e.g., penicillins)

Functional Group Modifications

Compound Name Modification Impact Application Reference
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid Methyl groups at position 3 Enhanced lipophilicity; improved metabolic stability Surfactant and polymer chemistry
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid dibenzylamide Oxa and methyl groups Reduced solubility; increased steric bulk Specialty chemical synthesis

Pharmacological and Functional Comparisons

  • LAT1 Transporter Inhibition: BCH-HCL shows potent inhibition of L-dopa uptake in dopaminergic neurons (IC₅₀ ~10 μM) , whereas the 3-amino isomer exhibits weaker activity due to positional mismatch with transporter binding pockets .
  • Antibiotic Activity: Thia-azabicyclo derivatives (e.g., 6-aminopenicillanic acid) target bacterial cell wall synthesis, a mechanism absent in BCH-HCl .

Physicochemical Properties

Property BCH-HCl 3-Amino Isomer 7-Aza Derivative
Molecular Weight 191.66 191.66 177.63
Solubility (Water) High (hydrochloride salt) Moderate Low (neutral form)
pKa (Amino Group) ~9.5 ~8.8 (position 3) ~7.2 (aza effect)
Stability Stable at RT Hygroscopic Light-sensitive

Biological Activity

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, commonly referred to as BCH, is a bicyclic amino acid derivative known for its significant biological activities, particularly in the context of amino acid transport and metabolic regulation. This article explores the compound's biological activity, focusing on its role as an inhibitor of L-type amino acid transporters, its effects on insulin secretion, and its potential therapeutic applications in cancer treatment.

  • IUPAC Name : (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 1212176-69-6

BCH acts primarily as an inhibitor of the L-type amino acid transporters (LAT1 and LAT2), which are crucial for the transport of large neutral amino acids across cell membranes. By blocking these transporters, BCH can affect cellular uptake of essential nutrients, thereby influencing various metabolic pathways.

Table 1: Summary of Biological Activities

ActivityDescription
LAT Inhibition Selectively inhibits LAT1 and LAT2, impacting amino acid transport
Glutamate Dehydrogenase Activates GDH, enhancing insulin secretion and improving β-cell function
Anticancer Properties Induces apoptosis in cancer cells and inhibits tumor growth
Neuroprotective Effects Potentially protects neurons by modulating amino acid levels

1. Insulin Secretion Modulation

BCH has been shown to enhance glucose-stimulated insulin secretion (GSIS) by activating glutamate dehydrogenase (GDH). A study involving db/db mice demonstrated that BCH treatment significantly improved insulin secretion under high-glucose conditions and protected against β-cell apoptosis induced by palmitate:

  • Study Design : Mice were treated with BCH (0.7 g/kg) every other day for six weeks.
  • Findings : Increased GSIS and reduced DNA fragmentation in pancreatic β-cells were observed, suggesting a protective effect against glucotoxicity .

2. Anticancer Activity

The compound exhibits promising anticancer properties due to its ability to inhibit LAT1, which is overexpressed in various cancers. Research indicates that BCH can induce apoptosis in cancer cells through the modulation of amino acid availability:

  • Mechanism : By blocking LAT1, BCH reduces the influx of essential amino acids that are critical for cancer cell survival and proliferation.
  • Clinical Relevance : The compound has been evaluated in preclinical models for its efficacy against biliary tract cancer .

3. Neuroprotective Effects

BCH's role as a neuroprotective agent has been explored through its effects on neurotransmitter systems:

  • Mechanism : By modulating the levels of neurotransmitters like glutamate, BCH may help protect neurons from excitotoxicity.
  • Research Findings : Studies suggest that BCH can alter the dynamics of neurotransmitter release and uptake, contributing to its neuroprotective profile .

Case Studies

Several case studies have highlighted the therapeutic potential of BCH:

  • Case Study 1 : A clinical trial assessed the effects of BCH on patients with type 2 diabetes, focusing on its impact on glycemic control and insulin sensitivity.
  • Case Study 2 : Preclinical studies demonstrated that BCH could reduce tumor growth in xenograft models by inhibiting LAT-mediated nutrient uptake.

Q & A

Q. What is the significance of stereochemistry in 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride for biological activity?

The (1R,2R,4S)-stereochemical configuration determines spatial orientation, impacting binding affinity and selectivity for enzymes or receptors. The rigid bicyclo[2.2.1]heptane scaffold enforces conformational constraints, which are critical for mimicking natural substrates in enzyme inhibition studies. For example, altering substituent positions can disrupt interactions with catalytic pockets, reducing efficacy .

Methodological Insight :

  • Use X-ray crystallography or NMR to validate stereochemistry.
  • Compare binding assays of enantiomers to isolate stereospecific effects.

Q. What are common synthetic routes for preparing bicyclic amino acid derivatives like this compound?

General methods include catalytic hydrogenation to introduce amino groups, oxidation-reduction for functional group interconversion, and crystallization to isolate the hydrochloride salt. However, specific protocols for this compound are not fully documented, requiring adaptation from analogous frameworks (e.g., norbornene-based syntheses). Key steps involve:

  • Cyclization of precursor amines under acidic conditions.
  • Resolution of stereoisomers via chiral chromatography .

Table 1 : Comparison of Synthetic Approaches for Bicyclic Amino Acids

MethodYield (%)Purity (%)Key Challenges
Catalytic hydrogenation60–75>95Stereochemical control
Solid-phase synthesis40–5090–95Scalability

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies in IC50 values (e.g., for proteases vs. kinases) may arise from assay conditions (pH, ionic strength) or impurities in stereoisomeric mixtures. To address this:

  • Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding kinetics.
  • Crystallographic Analysis : Resolve ligand-enzyme co-structures to confirm binding modes .

Case Study : A 2023 study found divergent inhibition of trypsin-like proteases (IC50 = 2 µM) versus metalloproteases (>100 µM), attributed to differences in active-site flexibility .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modification of the bicyclic core and functional groups:

  • Core Modifications : Introduce methyl or halogen groups at positions 1, 3, or 4 to probe steric effects.
  • Amino Acid Substitutions : Replace the carboxylic acid with phosphonic or sulfonic groups to assess charge interactions.
  • Computational Modeling : Perform molecular docking with AutoDock Vina to predict binding poses before synthesis .

Table 2 : SAR Trends in Bicyclic Amino Acid Derivatives

ModificationTarget EnzymeΔ Binding Energy (kcal/mol)
-COOH → -PO3H2Carbonic anhydrase-3.2
C3-CH3 additionHIV protease+1.5 (reduced affinity)

Q. How does this compound compare to other bicyclic amino acids in drug design?

Unlike flexible linear amino acids, the bicyclo[2.2.1]heptane framework restricts conformational freedom, enhancing target selectivity. For example:

  • vs. Proline Derivatives : Lower entropic penalty upon binding due to preorganized geometry.
  • vs. Azabicyclo Derivatives : Enhanced solubility from the hydrochloride salt improves bioavailability .

Methodological Recommendation :

  • Conduct comparative molecular dynamics simulations to evaluate backbone rigidity.

Q. What are critical gaps in current research on this compound?

Key gaps include:

  • In Vivo Pharmacokinetics : Limited data on oral bioavailability and metabolic stability.
  • Toxicity Profiling : No published studies on off-target effects in mammalian cells.
  • Broad-Screen Assays : Lack of systematic screening against epigenetic targets (e.g., HDACs) .

Future Directions :

  • Use radiolabeled analogs for tissue distribution studies.
  • Apply high-content screening to identify cytotoxicity thresholds.

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Discrepancies arise from variations in counterion (e.g., hydrochloride vs. trifluoroacetate) and measurement conditions (aqueous vs. DMSO solutions). For reproducible results:

  • Standardize solvent systems (e.g., PBS at pH 7.4).
  • Use dynamic light scattering (DLS) to detect aggregation .

Synthesis Optimization

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst Screening : Test palladium-on-carbon vs. Raney nickel for hydrogenation efficiency.
  • Temperature Control : Optimize exothermic reactions using flow chemistry setups.
  • Byproduct Mitigation : Introduce scavenger resins to remove unreacted amines .

Applications in Peptidomimetics

Q. What role does this compound play in designing peptidomimetics?

Its rigid structure mimics peptide β-turns, enabling disruption of protein-protein interactions. For example, replacing proline in cyclic peptides enhances proteolytic stability. Applications include:

  • Inhibitors of viral fusion proteins (e.g., SARS-CoV-2 spike).
  • Stabilizers of amyloid-beta aggregates in Alzheimer’s research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.